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For Researchers, Scientists, and Drug Development Professionals

Introduction
Psoralens are a class of naturally occurring compounds that intercalate into double-stranded

DNA and, upon irradiation with long-wave ultraviolet (UVA) light (320-400 nm), form covalent

crosslinks with pyrimidine bases, primarily thymine. This photo-crosslinking reaction

preferentially occurs in the linker DNA regions between nucleosomes, as the DNA wrapped

around the histone octamer is protected. This property makes psoralens invaluable tools for

probing chromatin structure, allowing for the high-resolution mapping of nucleosome positions

and the analysis of chromatin accessibility both in vitro and in vivo.

Psoralen-C2-CEP is a phosphoramidite reagent used to incorporate a psoralen molecule,

attached via a two-carbon linker, onto the 5' end of a synthetic oligonucleotide. This enables

the creation of sequence-specific probes that can be directed to a particular genomic locus of

interest. By hybridizing a psoralen-modified oligonucleotide to a target DNA sequence within

the chromatin, researchers can induce crosslinking at a precise location. This site-directed

crosslinking allows for the detailed analysis of chromatin structure at specific genes, promoters,

enhancers, and other regulatory elements, providing insights into gene regulation, DNA

replication, and the effects of therapeutic agents on chromatin architecture.

Principle of Psoralen-Mediated Chromatin Analysis
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The fundamental principle behind using psoralen for chromatin analysis lies in its differential

reactivity with nucleosomal and linker DNA. Upon intercalation into the DNA helix, UVA

irradiation excites the psoralen molecule, leading to the formation of a cyclobutane ring with an

adjacent thymine residue. This can result in a monoadduct or, with a second photo-reaction, an

interstrand crosslink (ICL). The formation of these adducts is sterically hindered in the tightly

packaged DNA of the nucleosome core particle. Consequently, psoralen crosslinking occurs

predominantly in the more accessible linker DNA.

Analysis of the crosslinking pattern can be achieved through various methods, including

electron microscopy, nuclease digestion, and primer extension. For instance, after psoralen

treatment and deproteinization, denatured DNA will appear as a series of single-stranded

"bubbles" (corresponding to nucleosomal DNA) connected by short double-stranded regions

(the crosslinked linker DNA) when visualized by electron microscopy.

Applications in Research and Drug Development
The analysis of chromatin structure using psoralen-based methods has significant applications

in both basic research and drug development:

High-Resolution Nucleosome Mapping: Precisely determining the positions of nucleosomes

at specific gene promoters and regulatory regions to understand how chromatin organization

influences gene expression.

Analysis of Chromatin Dynamics: Studying changes in chromatin structure in response to

cellular signals, developmental cues, or disease states.

Drug-Chromatin Interactions: Investigating how small molecule drugs or potential therapeutic

agents alter chromatin structure at their target loci. This can provide mechanistic insights into

a drug's mode of action and help in the identification of novel therapeutic targets.

DNA Repair Studies: Psoralen-induced interstrand crosslinks are a form of DNA damage that

cells must repair. Studying the repair of these lesions provides valuable information about

cellular DNA repair pathways, which are often dysregulated in cancer and other diseases.

Footprinting of DNA-Binding Proteins: Identifying the binding sites of transcription factors and

other DNA-binding proteins by observing the protection of specific DNA sequences from

psoralen crosslinking.
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Quantitative Data on Psoralen Crosslinking
The efficiency of psoralen crosslinking is influenced by several factors, including the

concentration of the psoralen derivative, the dose of UVA light, and the local DNA sequence

and structure. The following tables summarize quantitative data from studies on psoralen-DNA

interactions.

Table 1: Yield of Psoralen-Induced DNA Adducts in Human Cells[1]

Psoralen Derivative UVA Dose (J/cm²)
Interstrand
Crosslinks (ICLs)
per 10³ Nucleotides

Monoadducts
(MAs) per 10⁶
Nucleotides

8-Methoxypsoralen (8-

MOP)
0.5 Not Reported 7.6 - 7.2

10.0 Not Reported 2.2 - 51

Amotosalen (S59) 0.5 3.9 25 - 215

10.0 12.8 14 - 146

Table 2: Comparison of Crosslinking Efficiency of Biotinylated Psoralen Derivatives[2][3]

Psoralen Derivative
Concentration for
Comparable Crosslinking
(in vitro)

Relative Labeling Efficacy
(in cells)

Psoralen-PEG3-Biotin (PP3B) 100 µM 1x

AMT-PEG3-Biotin (AP3B) 800 nM
~8x higher at low

concentrations

Experimental Protocols
Protocol 1: General Psoralen Crosslinking of Chromatin
in Cultured Cells
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This protocol describes a general method for crosslinking chromatin in cultured mammalian

cells using a cell-permeable psoralen derivative like 4,5',8-trimethylpsoralen (TMP).

Materials:

Cultured mammalian cells

Phosphate-buffered saline (PBS)

4,5',8-trimethylpsoralen (TMP) stock solution (e.g., 2 mg/mL in DMSO)

Long-wave (365 nm) UV light source

Cell scrapers

Microcentrifuge tubes

Procedure:

Cell Culture: Grow cells to the desired confluency (typically 70-90%) in appropriate culture

dishes.

Cell Harvest and Washing:

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add fresh, ice-cold PBS to the plate.

Psoralen Incubation:

Add the TMP stock solution to the PBS covering the cells to a final concentration of 10-50

µg/mL.

Incubate the cells for 5-10 minutes at room temperature in the dark to allow for psoralen

intercalation into the DNA.

UVA Irradiation:
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Place the culture dish on ice and expose it to a 365 nm UV light source. The distance and

time of irradiation should be optimized for the specific cell type and experimental setup. A

typical starting point is 15-30 minutes at a distance of 5-10 cm from the light source.

Cell Lysis and Chromatin Isolation:

After irradiation, aspirate the PBS-psoralen solution and wash the cells twice with ice-cold

PBS.

Harvest the cells by scraping and transfer them to a microcentrifuge tube.

Pellet the cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).

The crosslinked chromatin can now be isolated using standard protocols for downstream

applications such as DNA extraction and analysis by electron microscopy, or for chromatin

immunoprecipitation (ChIP).

Protocol 2: Site-Directed Chromatin Crosslinking using
a Psoralen-C2 Modified Oligonucleotide
This protocol outlines the use of a custom-synthesized oligonucleotide containing a Psoralen-

C2 modification to target a specific genomic region for crosslinking.

Materials:

Custom-synthesized Psoralen-C2 modified oligonucleotide probe

Permeabilized cells or isolated nuclei

Hybridization buffer (e.g., containing formamide and SSC)

Long-wave (365 nm) UV light source

Buffers for downstream analysis (e.g., restriction enzyme digestion, primer extension)

Procedure:
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Probe Design: Design a DNA oligonucleotide probe (typically 20-50 bases) that is

complementary to the target sequence of interest. The probe should be synthesized with a

Psoralen-C2 modification at the 5' end.

Preparation of Chromatin:

Harvest cells and either permeabilize them using a mild detergent (e.g., digitonin) or

isolate nuclei using standard methods. This is necessary to allow the oligonucleotide

probe to access the chromatin.

Hybridization of the Probe:

Resuspend the permeabilized cells or nuclei in hybridization buffer.

Add the Psoralen-C2 modified oligonucleotide probe to a final concentration that needs to

be empirically determined (e.g., 1-10 µM).

Incubate at a temperature appropriate for the specific probe sequence and length to allow

for hybridization to the target DNA. This step should be performed in the dark.

UVA Irradiation:

Following hybridization, irradiate the sample with 365 nm UV light on ice to induce

crosslinking at the target site. The duration and intensity of irradiation should be optimized.

Downstream Analysis:

After crosslinking, the chromatin can be purified and analyzed using various techniques to

assess the chromatin structure at the targeted locus. This can include:

Restriction Enzyme Accessibility: The presence of a crosslink can block cleavage by a

restriction enzyme at a nearby site.

Primer Extension: A crosslink will block the progression of a DNA polymerase, allowing

for the mapping of the crosslink site.

Affinity Purification: If the probe is also biotinylated, the targeted chromatin fragment can

be purified for further analysis.
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Visualizations
General Workflow for Psoralen-Based Chromatin Structure Analysis
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Caption: General workflow for psoralen-based chromatin analysis.
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Caption: Mechanism of psoralen-mediated interstrand crosslinking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human
cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

2. biorxiv.org [biorxiv.org]

3. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of
double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Psoralen-C2-CEP for Analyzing Chromatin Structure:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15344156#psoralen-c-2-cep-for-analyzing-chromatin-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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